(R)-4-(Piperidin-3-YL)-1H-indole (R)-4-(Piperidin-3-YL)-1H-indole
Brand Name: Vulcanchem
CAS No.: 81887-48-1
VCID: VC8296981
InChI: InChI=1S/C13H16N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,4-6,8,10,14-15H,2-3,7,9H2/t10-/m0/s1
SMILES: C1CC(CNC1)C2=C3C=CNC3=CC=C2
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol

(R)-4-(Piperidin-3-YL)-1H-indole

CAS No.: 81887-48-1

Cat. No.: VC8296981

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(Piperidin-3-YL)-1H-indole - 81887-48-1

Specification

CAS No. 81887-48-1
Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name 4-[(3R)-piperidin-3-yl]-1H-indole
Standard InChI InChI=1S/C13H16N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,4-6,8,10,14-15H,2-3,7,9H2/t10-/m0/s1
Standard InChI Key JWMGZQMVMZBMFM-JTQLQIEISA-N
Isomeric SMILES C1C[C@@H](CNC1)C2=C3C=CNC3=CC=C2
SMILES C1CC(CNC1)C2=C3C=CNC3=CC=C2
Canonical SMILES C1CC(CNC1)C2=C3C=CNC3=CC=C2

Introduction

Chemical Identity and Structural Features

(R)-4-(Piperidin-3-yl)-1H-indole belongs to the class of heterocyclic amines, featuring a bicyclic indole core fused to a piperidine ring. The indole system consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while the piperidine moiety introduces a saturated six-membered ring with one nitrogen atom. The stereochemistry at the piperidin-3-yl position is critical for its interactions with biological targets, as demonstrated in analogous compounds .

Key structural attributes include:

  • Molecular formula: C₁₂H₁₄N₂ (exact mass: 186.1157 g/mol).

  • Stereochemistry: The (R)-configuration at the piperidin-3-yl carbon dictates three-dimensional orientation, influencing binding affinity and selectivity .

  • Tautomerism: The indole NH group can participate in hydrogen bonding, a feature exploited in ligand-receptor interactions .

Synthetic Methodologies

Chiral Auxiliary-Based Synthesis

The synthesis of (R)-4-(piperidin-3-yl)-1H-indole derivatives typically involves enantioselective N-alkylation strategies. As described for structurally related (R)-3-(piperidin-3-yl)-1H-indoles , racemic 3-(piperidin-3-yl)-1H-indole intermediates are resolved using chiral reagents. For example:

  • N-Alkylation: Racemic 3-(piperidin-3-yl)-1H-indole is treated with (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide to generate diastereomeric intermediates.

  • Chromatographic Separation: Diastereomers are resolved via semi-preparative HPLC, yielding enantiomerically pure (R)- and (S)-configured products .

  • Hydrogenolysis: Removal of the chiral auxiliary under hydrogenolytic conditions affords the target (R)-4-(piperidin-3-yl)-1H-indole .

Table 1: Representative Yields and Analytical Data for (R)-4-(Piperidin-3-yl)-1H-Indole Synthesis

StepReagent/ConditionsYield (%)Purity (HPLC)
N-Alkylation(S)-II, K₂CO₃, DMF, 80°C78>95%
HPLC SeparationChiralcel OD-H, Heptane/EtOH9299%
HydrogenolysisH₂/Pd-C, MeOH, RT85>98%

Deuterium-Labeling Techniques

Deuterium incorporation at strategic positions, as demonstrated for JNJ-26131300 , could enhance metabolic stability. For (R)-4-(piperidin-3-yl)-1H-indole, deuterium exchange at the indole C-5 or piperidine C-2 positions may be achievable via catalytic deuteration or condensation with deuterated precursors .

Structural and Stereochemical Analysis

Spectroscopic Characterization

  • ¹H NMR: The indole NH proton resonates at δ 10.2–10.5 ppm, while piperidine protons appear as multiplet signals between δ 2.5–3.5 ppm. The (R)-configuration induces distinct splitting patterns due to restricted rotation .

  • ¹³C NMR: Carbon nuclei adjacent to the stereocenter (e.g., piperidine C-3) show characteristic shifts at δ 45–50 ppm .

  • HRMS: Accurate mass measurements confirm molecular formula and isotopic purity (e.g., [M+H]⁺ = 187.1230) .

X-ray Crystallography

Single-crystal X-ray analysis of analogous (R)-3-(piperidin-3-yl)-1H-indoles reveals a chair conformation for the piperidine ring and planar indole system. The (R)-stereocenter orients the piperidine nitrogen toward the indole NH, facilitating intramolecular hydrogen bonding .

Biological Activity and Mechanism

Serotonergic Receptor Modulation

Structurally related (R)-3-(piperidin-3-yl)-1H-indoles exhibit affinity for serotonin receptors (5-HT₁A/2A) . The indole NH and piperidine nitrogen likely engage in hydrogen bonding with Asp116 and Phe339 residues in the 5-HT₁A binding pocket .

Table 2: Binding Affinities of Analogous (R)-Piperidinylindoles

Compound5-HT₁A Kₐ (nM)5-HT₂A Kₐ (nM)Selectivity Ratio
(R)-10a 14 ± 2220 ± 3015.7
(R)-10b 8 ± 1180 ± 2022.5
(R)-10c 12 ± 3250 ± 4020.8

Tau Protein Binding

Recent studies on 2-(heteroaryl)benzofuran derivatives highlight the role of piperidinylindole motifs in binding tau fibrils. Compound 75, featuring a 6-fluoroindole-piperidine scaffold, demonstrated KD = 1–1.5 nM in Alzheimer’s disease brain tissues . Substitution at the indole C-5 position (e.g., fluorine or methoxy) enhances blood-brain barrier permeability, a property extendable to (R)-4-(piperidin-3-yl)-1H-indole derivatives .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability: Piperidine N-methylation, as seen in JNJ-26131300 , reduces CYP450-mediated oxidation.

  • Blood-Brain Barrier Penetration: LogP values of 2.1–2.5 (calculated for (R)-10a–c ) suggest favorable CNS uptake.

  • hERG Inhibition: Piperidinylindoles generally exhibit low hERG channel affinity (IC₅₀ > 10 μM), minimizing cardiac toxicity risks .

Applications and Future Directions

Neurodegenerative Disease Therapeutics

The high tau-binding affinity of related compounds positions (R)-4-(piperidin-3-yl)-1H-indole as a candidate for:

  • PET Imaging: Radiolabeling with ¹⁸F or ¹¹C for in vivo tau quantification .

  • Disease-Modifying Agents: Inhibition of tau aggregation via π-π stacking with fibril residues .

Psychiatric Disorders

5-HT₁A partial agonism may confer anxiolytic and antidepressant effects, warranting behavioral studies in rodent models .

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